4'-Bromobiphenyl-4-yl triflate, also known as 4-(4'-bromophenyl)phenyl trifluoromethanesulfonate, is an organic compound used in scientific research primarily as a building block for the synthesis of other complex molecules. Its synthesis involves the reaction of 4-bromobiphenyl with triflic anhydride in the presence of a Lewis acid catalyst [].
4'-Bromobiphenyl-4-yl triflate serves as a valuable electrophilic coupling partner in various cross-coupling reactions, such as Suzuki-Miyaura coupling and Sonogashira coupling. These reactions allow for the formation of carbon-carbon bonds between the triflate group and various nucleophiles, enabling the construction of diverse organic molecules with desired functionalities [, ].
The bromo group in 4'-bromobiphenyl-4-yl triflate can participate in C-H activation reactions, where a C-H bond is cleaved and replaced with a new functional group. This strategy offers a more atom-economical approach for the synthesis of complex molecules compared to traditional methods [].
The triflate group in 4'-bromobiphenyl-4-yl triflate can be used to design and modify ligands for transition metals. These modified ligands can then be employed in various catalytic processes, potentially improving their efficiency and selectivity [].
4'-Bromobiphenyl-4-yl triflate is a chemical compound characterized by its structure, which consists of a biphenyl moiety substituted with a bromine atom at the 4-position and a triflate group. Its molecular formula is C₁₃H₈BrF₃O₃S, and it has a molecular weight of approximately 357.16 g/mol. The triflate group (trifluoromethanesulfonate) is known for its excellent leaving ability in nucleophilic substitution reactions, making this compound valuable in synthetic organic chemistry .
The synthesis of 4'-Bromobiphenyl-4-yl triflate can be achieved through several methods:
4'-Bromobiphenyl-4-yl triflate finds applications primarily in organic synthesis as a versatile intermediate. Its ability to participate in nucleophilic substitution makes it useful for:
Interaction studies involving 4'-Bromobiphenyl-4-yl triflate focus on its reactivity with various nucleophiles and its role in catalyzed reactions. These studies help elucidate mechanisms of action and optimize conditions for synthetic applications. For example, investigations into its coupling reactions reveal insights into selectivity and yield enhancement strategies when used with different catalysts .
Several compounds share structural similarities with 4'-Bromobiphenyl-4-yl triflate. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Bromobiphenyl | Biphenyl derivative | Simple structure; often used as starting material |
Trifluoromethanesulfonic acid | Sulfonic acid | Strong acid; used for triflation |
4-Chlorobiphenyl | Biphenyl derivative | Chlorine instead of bromine; different reactivity |
4-Iodobiphenyl | Biphenyl derivative | Iodine provides excellent leaving group |
4-Methylbiphenyl | Methyl-substituted biphenyl | Alters electronic properties; useful in synthesis |
These compounds exhibit unique reactivity profiles that differentiate them from 4'-Bromobiphenyl-4-yl triflate, particularly regarding their leaving group abilities and subsequent reaction pathways .